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Compound of Interest

Compound Name: Desmethyl Levofloxacin

Cat. No.: B1670300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Desmethyl Levofloxacin, a primary metabolite of the widely used fluoroquinolone antibiotic,

Levofloxacin. A thorough understanding of the spectroscopic properties of this compound is

essential for metabolic studies, impurity profiling, and quality control in pharmaceutical

development. This document outlines the characteristic spectral data obtained from Ultraviolet-

Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. While

detailed IR and NMR spectral data for Desmethyl Levofloxacin are not publicly available, this

guide furnishes the known UV data for the metabolite and leverages the comprehensive

spectroscopic profile of the parent compound, Levofloxacin, as a crucial reference for structural

elucidation and comparative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of Desmethyl
Levofloxacin, relying on the absorption of ultraviolet light by the molecule, which induces

electronic transitions.

Data Presentation: UV-Vis Spectroscopy of Desmethyl
Levofloxacin
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Parameter Value

λmax 1 223 nm[1]

λmax 2 294 nm[1]

λmax 3 326 nm[1]

Note: Data corresponds to Desmethyl Levofloxacin Hydrochloride.

Experimental Protocol: UV-Vis Spectroscopy
A standard method for the UV-Vis analysis of Desmethyl Levofloxacin involves the following

steps:

Preparation of Standard Stock Solution: An accurately weighed quantity of Desmethyl
Levofloxacin reference standard is dissolved in a suitable solvent, such as methanol or a

buffered aqueous solution, to prepare a stock solution of known concentration (e.g., 100

µg/mL).

Preparation of Working Solutions: A series of dilutions are prepared from the stock solution to

create working standards of varying concentrations (e.g., 2-10 µg/mL).

Spectrophotometric Measurement: The absorbance of each working solution is recorded

using a double-beam UV-Vis spectrophotometer over a scanning range of 200-400 nm. A

solvent blank is used as the reference.

Determination of λmax: The wavelength of maximum absorbance (λmax) is identified from

the resulting spectrum.

Calibration Curve: A graph of absorbance versus concentration is plotted to generate a

calibration curve. The linearity of this curve, indicated by the correlation coefficient (R²),

demonstrates the method's adherence to the Beer-Lambert law.

Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which causes vibrational transitions. While the
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specific IR spectrum for Desmethyl Levofloxacin is not publicly available, the spectrum of

Levofloxacin provides a strong comparative basis. The key difference will be the presence of

an N-H bond in the piperazine ring of Desmethyl Levofloxacin, which is absent in

Levofloxacin.

Data Presentation: IR Spectroscopy of Levofloxacin
(Reference)

Wavenumber (cm⁻¹) Assignment

~3272
N-H Stretch (present in Desmethyl Levofloxacin)

[2]

3082, 2974, 2936 C-H Stretch[2]

~1724-1735 C=O Stretch (Carboxylic Acid)[2][3]

~1626-1629
C=O Stretch (Pyridone) & C=C Stretch

(Aromatic)[2][3]

~1453 C-O Stretch / O-H Bend (Carboxylic Acid)[3]

~1288 C-N Stretch (Piperazine)

~1007 C-F Stretch

Experimental Protocol: IR Spectroscopy
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is

commonly used. A small amount of the sample (1-2 mg) is intimately mixed with

approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then

compressed under high pressure to form a transparent pellet. Alternatively, Attenuated Total

Reflectance (ATR) can be used for direct analysis of the solid sample with minimal

preparation.

Spectral Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared)

spectrometer, typically over a range of 4000 to 400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

corresponding to the various functional groups in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure by

probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). As

with IR, specific, publicly available high-resolution NMR data for Desmethyl Levofloxacin is

limited. Therefore, the well-documented NMR data for Levofloxacin is presented here as a

reference. The primary difference in the ¹H and ¹³C NMR spectra of Desmethyl Levofloxacin
compared to Levofloxacin will be the absence of the N-CH₃ signal and the presence of an N-H

signal, along with shifts in the adjacent piperazine ring carbons and protons.

Data Presentation: ¹H NMR Spectroscopy of
Levofloxacin (Reference)
Solvent: DMSO-d₆

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.7 s 1H H-5

~7.9 d 1H H-8

~7.5 d 1H H-2'

~4.9 m 1H H-3

~4.4 m 2H H-2

~3.4 m 4H Piperazine CH₂

~2.5 m 4H Piperazine CH₂

~2.2 s 3H

N-CH₃ (absent in

Desmethyl

Levofloxacin)

~1.4 d 3H C3-CH₃
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Data Presentation: ¹³C NMR Spectroscopy of
Levofloxacin (Reference)
Solvent: DMSO-d₆

Chemical Shift (δ) ppm Assignment

~176.5 C-6 (Carboxylic Acid)

~166.0 C-7 (Ketone)

~156.0 C-9 (C-F)

~147.5 C-4a

~138.5 C-10a

~125.0 C-5

~119.0 C-8a

~106.5 C-8

~105.0 C-5a

~66.5 C-2

~50.0 Piperazine CH₂

~47.5 C-3

~43.0 N-CH₃ (absent in Desmethyl Levofloxacin)

~18.0 C3-CH₃

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A precise amount of the sample (typically 5-10 mg for ¹H NMR and 20-

50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃,

D₂O) in an NMR tube.

Spectral Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g.,

400 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify
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the spectrum.

Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.),

coupling constants (J), and integration values are analyzed to assign the signals to specific

nuclei within the molecular structure. 2D NMR techniques such as COSY and HSQC can be

used for more complex structural assignments.

Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

pharmaceutical compound like Desmethyl Levofloxacin.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Relationship between spectroscopic data and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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